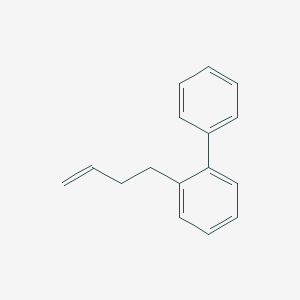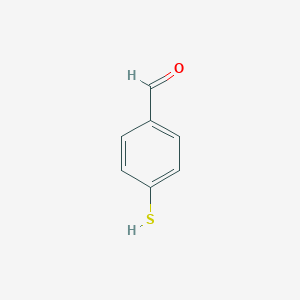
1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, also known as EDDC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EDDC is a cyclobutane derivative that has four fluorine atoms and one ethoxy group attached to its structure. This compound is known for its unique properties, which make it a valuable tool in several research fields.
Mechanism Of Action
The mechanism of action of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is not well understood. However, it is believed that 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol acts as a Lewis acid, which can facilitate several organic reactions. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can form complexes with transition metals, which can enhance the reactivity of these metals in catalytic reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol. However, some studies suggest that 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol in scientific research is its high yield and purity. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be synthesized in large quantities with high purity, which makes it a valuable tool in several research fields. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is stable under a wide range of conditions, which makes it suitable for several lab experiments.
One of the limitations of using 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is its high cost. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is a synthetic compound that requires specific reagents and conditions for its synthesis, which can make it expensive. Additionally, there is limited research on the toxicity of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for the use of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol in scientific research. One potential application is in the development of new catalysts for organic reactions. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be used as a ligand in transition metal-catalyzed reactions, which can lead to the formation of new compounds with unique properties.
Another potential application is in the development of new drugs for the treatment of neurodegenerative diseases. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease. Further research is needed to determine the potential of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol as a drug candidate for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, or 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, is a synthetic compound that has several potential applications in scientific research. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be synthesized in large quantities with high purity, which makes it a valuable tool in several research fields. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has unique properties that make it a potential candidate for the development of new catalysts and drugs. Further research is needed to determine the full potential of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol in scientific research.
Synthesis Methods
The synthesis of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol involves a multi-step process that requires specific reagents and conditions. The most common method for synthesizing 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol involves the reaction of 2,2,3,3-tetrafluorocyclobutanone with ethyl magnesium bromide, followed by the addition of methanol and acidic workup. This process yields 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol as a white crystalline solid with a high yield.
Scientific Research Applications
1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be used as a reagent in several organic reactions, including the synthesis of chiral compounds. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be used as a ligand in transition metal-catalyzed reactions, which can lead to the formation of new compounds with unique properties.
properties
CAS RN |
144193-99-7 |
|---|---|
Product Name |
1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol |
Molecular Formula |
C8H12F4O2 |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
1-ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H12F4O2/c1-4-14-8(13)5(2,3)6(9,10)7(8,11)12/h13H,4H2,1-3H3 |
InChI Key |
UUFSEJFQNIOPDR-UHFFFAOYSA-N |
SMILES |
CCOC1(C(C(C1(F)F)(F)F)(C)C)O |
Canonical SMILES |
CCOC1(C(C(C1(F)F)(F)F)(C)C)O |
synonyms |
Cyclobutanol, 1-ethoxy-2,2,3,3-tetrafluoro-4,4-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



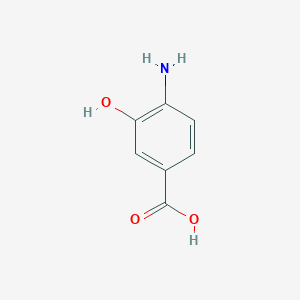
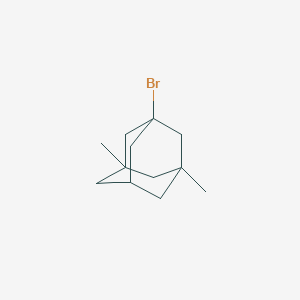
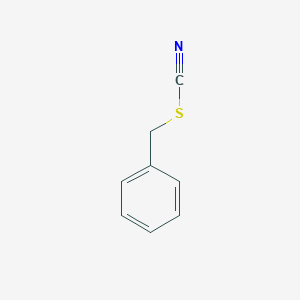
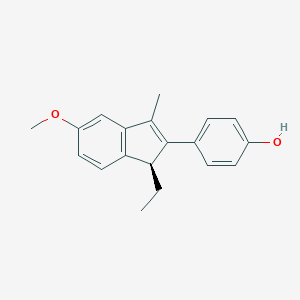
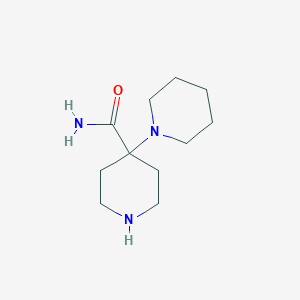
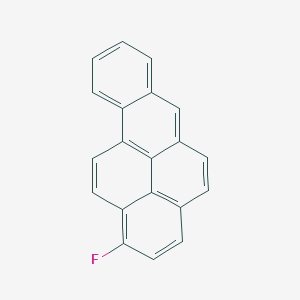
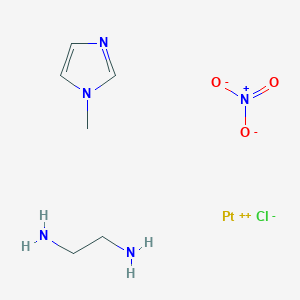
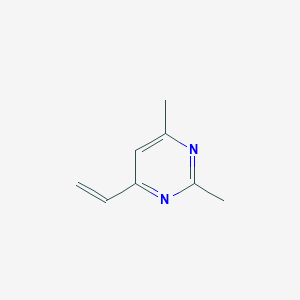
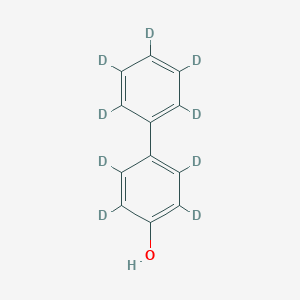
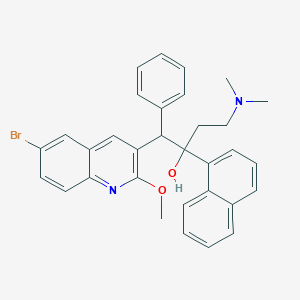
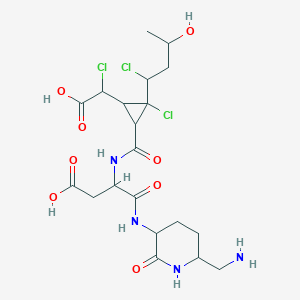
![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)
